molecular formula C7H6ClNO2 B14163545 4-Chloro-6-methoxypicolinaldehyde

4-Chloro-6-methoxypicolinaldehyde

Cat. No.: B14163545
M. Wt: 171.58 g/mol
InChI Key: ZAJJCCSCIHHDMT-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxypicolinaldehyde is a heterocyclic organic compound with the molecular formula C7H6ClNO2 It is a derivative of picolinaldehyde, featuring a chlorine atom at the 4-position and a methoxy group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxypicolinaldehyde typically involves the chlorination and methoxylation of picolinaldehyde derivatives. One common method includes the reaction of 6-methoxypicolinaldehyde with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxypicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: 4-Chloro-6-methoxypicolinic acid.

    Reduction: 4-Chloro-6-methoxypicolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-6-methoxypicolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxypicolinaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chlorine and methoxy groups can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methoxypicolinaldehyde is unique due to the specific positioning of the chlorine and methoxy groups on the pyridine ring. This unique structure can influence its chemical reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

4-chloro-6-methoxypyridine-2-carbaldehyde

InChI

InChI=1S/C7H6ClNO2/c1-11-7-3-5(8)2-6(4-10)9-7/h2-4H,1H3

InChI Key

ZAJJCCSCIHHDMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)C=O)Cl

Origin of Product

United States

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